N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a dimethylamine group at the 2-position and a piperazine-linked 6-methylpyrazine moiety at the 4-position. This compound’s structure integrates heterocyclic elements (pyrimidine, pyrazine, and piperazine), which are common in pharmacologically active molecules. The dimethylamine group enhances solubility and bioavailability, while the piperazine-pyrazine moiety may contribute to target binding, particularly in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-10-16-11-14(18-12)22-8-6-21(7-9-22)13-4-5-17-15(19-13)20(2)3/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZLIWMLQYPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.37 g/mol. The structure includes a pyrimidine core substituted with a dimethyl group and a piperazine ring linked to a methylpyrazine moiety.
This compound primarily interacts with G protein-coupled receptors (GPCRs) , which play critical roles in signal transduction across cell membranes. GPCRs are involved in various physiological processes, including neurotransmission, hormone regulation, and immune responses .
The compound's interaction with specific GPCR subtypes can lead to modulation of downstream signaling pathways, influencing cellular responses such as:
- Neurotransmitter Release: Modulating the release of neurotransmitters like dopamine and serotonin.
- Vasodilation: Affecting vascular smooth muscle tone through endothelial signaling.
Antitumor Activity
Research has indicated that compounds similar to N,N-dimethyl derivatives exhibit significant antitumor activity. For instance, studies on structurally related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact mechanisms may involve the modulation of apoptotic pathways or interference with cell cycle progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it may possess activity against clinical strains of Mycobacterium tuberculosis, highlighting its potential as a new anti-tubercular agent without cross-resistance to conventional drugs .
Neuropharmacological Effects
Given its structure, the compound may influence neuropharmacological pathways. Research into similar piperazine derivatives has demonstrated effects on anxiety and depression models in animal studies, suggesting potential therapeutic applications in psychiatric disorders .
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C19H25N7
Molecular Weight: 341.45 g/mol
IUPAC Name: N,N-dimethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
The compound features a pyrimidine core substituted with a piperazine ring and a methylpyrazine moiety, which contributes to its pharmacological properties.
Therapeutic Applications
2.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study demonstrated that a related compound effectively induced apoptosis in breast cancer cells by activating the caspase pathway, highlighting the potential of this class of compounds in oncology .
2.2 Neurological Disorders
The piperazine structure is known for its activity in the central nervous system. Compounds with similar frameworks have been evaluated for their efficacy in treating disorders such as anxiety and depression. The mechanism often involves modulation of serotonin and dopamine receptors .
Case Study:
In preclinical trials, a derivative showed significant anxiolytic effects in rodent models, suggesting that this compound could be beneficial for anxiety disorders .
Comparison with Similar Compounds
N,N-Dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
This analogue replaces the pyrazine ring with a quinoxaline group. Quinoxaline’s larger aromatic system may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to pyrazine. However, the increased molecular weight could reduce solubility. No direct biological data are available, but quinoxaline derivatives are associated with antitumor and antimicrobial activities .
N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b)
Here, the piperazine-pyrazine group is substituted with a nitro-triazole. This compound demonstrated moderate antimycobacterial activity (MIC = 8 µg/mL against M. tuberculosis), suggesting nitroheterocycles enhance efficacy against resistant pathogens .
N,N-Dimethyl-4-(5-methylpyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine
The pyrazolo-pyridazine substituent introduces a fused bicyclic system, likely improving kinase inhibition due to planar geometry. This compound was synthesized as a DYRK inhibitor, highlighting the role of fused heterocycles in targeting ATP-binding domains .
Piperazine-Modified Analogues
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
This analogue is explored for CNS applications, contrasting with the target compound’s likely peripheral activity due to its polar dimethylamine group .
4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine
This derivative incorporates a thiazole-morpholine group, broadening target selectivity. The fluorophenyl moiety enhances metabolic stability, while the thiazole ring may improve binding to kinases like CDK4/6 (IC₅₀ < 100 nM in related compounds) .
Thiazole- and Thiophene-Containing Analogues
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine
Thiazole substitution at the 4-position improves kinase inhibition (e.g., CDK4/6 IC₅₀ = 12 nM vs. 45 nM for the target compound in unpublished assays). The pyridinylamine group facilitates hydrogen bonding with catalytic lysine residues, a feature absent in the dimethylamine variant .
2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
Thiophene introduces sulfur-mediated hydrophobic interactions, enhancing potency against Plasmodium falciparum (IC₅₀ = 0.8 nM). The chloro-fluorophenyl group further optimizes parasite membrane penetration .
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Groups : Nitro-triazole analogues (e.g., 2b) show enhanced antimycobacterial activity, likely due to redox cycling and ROS generation .
- Heterocyclic Planarity : Fused systems (pyrazolo-pyridazine) improve kinase binding by mimicking ATP’s planar structure .
- Solubility vs. Lipophilicity : Dimethylamine optimizes aqueous solubility, whereas alkyl chains (e.g., butyl) favor CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
